Pyridin-2-ylmethanesulfonyl chloride hydrochloride
Overview
Description
Pyridin-2-ylmethanesulfonyl chloride hydrochloride is a chemical compound with the molecular formula C6H7Cl2NO2S and a molecular weight of 228.10 g/mol. It is commonly used as a reagent in synthetic organic chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of pyridin-2-ylmethanesulfonyl chloride hydrochloride typically involves the reaction of pyridine with thionyl chloride. The process begins by cooling pyridine in a cold water bath and then adding thionyl chloride gradually. The reaction mixture is allowed to stand at room temperature for several days, during which the color changes from deep yellow to black. The excess thionyl chloride is then distilled off, and the residue is treated with ethanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-ylmethanesulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines and alcohols. Reaction conditions typically involve moderate temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
Pyridin-2-ylmethanesulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pyridin-2-ylmethanesulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The compound acts as an electrophile, with the sulfonyl chloride group being the reactive site. When it reacts with nucleophiles, the chloride group is displaced, leading to the formation of new chemical bonds . This reactivity makes it a valuable tool in synthetic organic chemistry.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-sulfonyl chloride: Similar in structure but lacks the hydrochloride component.
Methanesulfonyl chloride: Contains a sulfonyl chloride group but lacks the pyridine ring.
Pyridine-3-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position on the pyridine ring.
Uniqueness
Pyridin-2-ylmethanesulfonyl chloride hydrochloride is unique due to the presence of both the pyridine ring and the sulfonyl chloride group, which confer specific reactivity and versatility in chemical synthesis. Its hydrochloride form also enhances its solubility and stability compared to other similar compounds .
Properties
IUPAC Name |
pyridin-2-ylmethanesulfonyl chloride;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)5-6-3-1-2-4-8-6;/h1-4H,5H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXJLKLBMHCIRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CS(=O)(=O)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683812-80-8 | |
Record name | (pyridin-2-yl)methanesulfonyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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